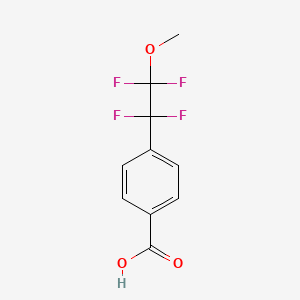

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue from the corresponding 2-(pentafluorophenyl)benzazoles . Similarly, the Mitsunobu reaction with 4-(Diphenylphosphino)benzoic acid demonstrates the use of a bifunctional reagent that serves as both a reductant and a pronucleophile, indicating the versatility of reactions involving fluorinated compounds . The synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester also showcases the reactivity of such compounds, starting from pentafluoroacetophenone and involving reactions with various nucleophiles .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of fluorine atoms, which are highly electronegative. This can lead to increased acidity of adjacent functional groups, as observed in the high acidity of the fluorophenol moiety in the fluorescent probes . The presence of fluorine can also influence the overall molecular geometry and electronic distribution, affecting the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in a variety of chemical reactions. The fluorescent probes mentioned in the first paper are sensitive to pH changes and can selectively sense metal cations, which is attributed to the high acidity of the fluorophenol moiety . The Mitsunobu reaction with 4-(Diphenylphosphino)benzoic acid illustrates the stereospecific inversion of a secondary alcohol to an ester, followed by hydrolysis to recover the inverted alcohol . The reactions of the tetrafluoro-methoxyphenyl compound with aniline and other nucleophiles, as well as its thermal cyclization, demonstrate the diverse reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are significantly influenced by the fluorine atoms. Fluorine's high electronegativity can lead to increased stability and resistance to metabolic degradation, making these compounds particularly interesting for pharmaceutical applications. The fluorinated compounds discussed in the papers exhibit properties such as fluorescence, which can be modulated by pH and the presence of metal cations . The thermal stability and reactivity also play a crucial role in the synthesis and potential applications of these molecules .

科学的研究の応用

Luminescent Properties of Derivatives

Research involving derivatives of benzoic acid, such as 4-benzyloxy benzoic acid, has been conducted to understand the influence of electron-releasing and electron-withdrawing groups on the photophysical properties of lanthanide coordination compounds. This research is significant in exploring the role of different substituents in enhancing or reducing the luminescence of these compounds (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Directed Lithiation

Studies on benzoic acid have demonstrated the possibility of directed lithiation, which is a crucial process in organic synthesis. This process involves the ortho-lithiation of benzoic acid under standard conditions and has implications for the synthesis of ortho-substituted products, offering insights into the reactivity and functionalization of benzoic acid derivatives (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Potentiometric Titration

Research involving hydroxylated benzoic acids, such as 4-hydroxy-3,5-dimethoxycinnamic acid and 3-hydroxy-4-methoxy benzoic acid, has utilized artificial neural networks for multivariate calibration in potentiometric acid-base titration. This showcases the application of advanced computational methods in chemical analysis (Aktaş & Yaşar, 2004).

Polyaniline Doping

Benzoic acid derivatives have been used as dopants for polyaniline, a conducting polymer. This research helps in understanding how different benzoic acid derivatives can affect the properties of doped polyaniline, which is crucial in the development of advanced materials with specific electronic and optical properties (Amarnath & Palaniappan, 2005).

Reactivity of Silicon-Containing Derivatives

The synthesis and structure analysis of silicon-containing benzoic acid derivatives highlight the intersection of organic and inorganic chemistry. These studies contribute to the understanding of how silicon substituents affect the properties of benzoic acid derivatives, which is relevant in material science and organic synthesis (Zaltariov, Cojocaru, Shova, Săcărescu, & Cazacu, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

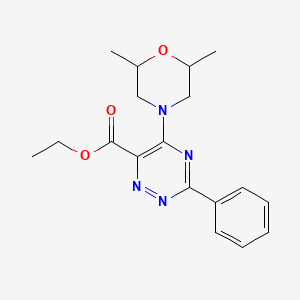

IUPAC Name |

4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O3/c1-17-10(13,14)9(11,12)7-4-2-6(3-5-7)8(15)16/h2-5H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKRXVVTAHYLPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CC=C(C=C1)C(=O)O)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3016622.png)

![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)

![Methyl 4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B3016629.png)

![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3016630.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3016632.png)

![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)